molecular formula C4H5ClN2O2S B1318193 1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 288148-34-5

1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1318193
CAS No.: 288148-34-5
M. Wt: 180.61 g/mol
InChI Key: RDAVKKQKMLINOH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C4H5ClN2O2S. It is a white crystalline solid that is moisture-sensitive and has a molecular weight of 180.61 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Preparation Methods

The synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

1-Methyl-1H-pyrazole+Chlorosulfonic Acid1-Methyl-1H-pyrazole-4-sulfonyl chloride+HCl\text{1-Methyl-1H-pyrazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 1-Methyl-1H-pyrazole+Chlorosulfonic Acid→1-Methyl-1H-pyrazole-4-sulfonyl chloride+HCl

Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-Methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species .

Comparison with Similar Compounds

1-Methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

  • 1H-Imidazole-4-sulfonyl chloride
  • Pyridine-3-sulfonyl chloride
  • 1,4-Benzodioxan-6-sulfonyl chloride

These compounds share similar reactivity patterns due to the presence of the sulfonyl chloride group but differ in their heterocyclic frameworks. The unique structure of this compound imparts specific properties that make it particularly useful in certain synthetic applications .

Properties

IUPAC Name

1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAVKKQKMLINOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588677
Record name 1-Methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288148-34-5
Record name 1-Methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-4-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add 1-methyl-1H-pyrazole (100 g, 1.18 mol) dropwise to chlorosulfonic acid (325 mL, 4.84 mol) stirring at 0° C. under nitrogen atmosphere. Heat reaction mixture at 110° C. for 3 hr. Cool to room temperature, then pour carefully into crushed ice with stirring. Recover the resulting white solid by vacuum filtration, wash with water, and dry under vacuum. Use the resulting material (72.2 g, 33%) without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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